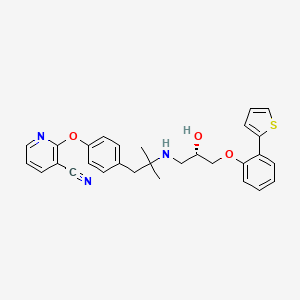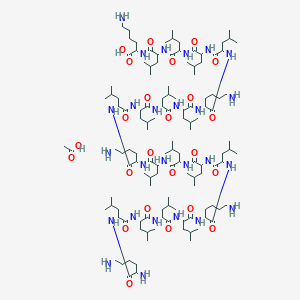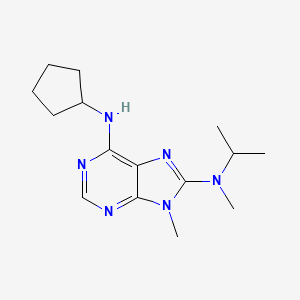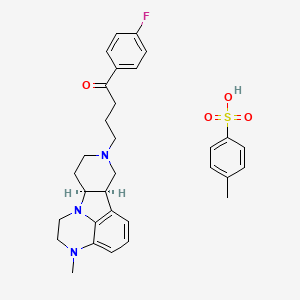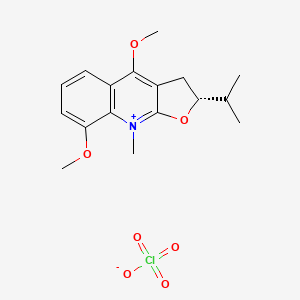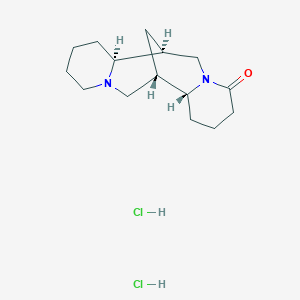
Lymecycline
Übersicht
Beschreibung
Lymecyclin ist ein Breitband-Tetracyclin-Antibiotikum der zweiten Generation, das hauptsächlich zur Behandlung von Akne vulgaris und anderen anfälligen bakteriellen Infektionen eingesetzt wird . Es wurde erstmals 1961 entdeckt und wird von Galderma in verschiedenen Ländern vermarktet, darunter das Vereinigte Königreich und Neuseeland . Lymecyclin ist unter den Tetracyclinen einzigartig aufgrund seiner hohen Löslichkeit und Absorptionseffizienz, die niedrigere Dosierungen im Vergleich zu anderen Tetracyclinen ermöglicht .
Wirkmechanismus
Target of Action
Lymecycline, a broad-spectrum second-generation tetracycline antibiotic , primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial survival and growth .
Mode of Action
This compound interacts with its target by binding to the 30S ribosomal subunit . This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting the elongation of polypeptide chains . This interaction effectively halts protein synthesis within the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By inhibiting this pathway, this compound disrupts the production of essential proteins within the bacterial cell, leading to a bacteriostatic effect . This means that the bacteria are unable to grow and multiply, which helps control the spread of the infection .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is 77-88% absorbed after oral administration, with a relative bioavailability of 70% . The half-life of this compound is approximately 8 hours , and it is excreted 25% in the urine . These properties contribute to its effective bioavailability and therapeutic action .
Result of Action
The result of this compound’s action is the effective treatment of various susceptible bacterial infections . By inhibiting protein synthesis, this compound exerts bacteriostatic actions on both intracellular and extracellular bacteria . It has been shown to be safe and effective in the treatment of moderate to severe acne , as well as other infections such as upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption is enhanced by an active transport process across the intestinal wall , similar to the mechanism by which carbohydrates are absorbed . This unique property among tetracyclines allows for lower dosages to be used . Furthermore, unlike tetracycline hydrochloride, this compound is soluble at all physiological pH values , which can influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Lymecycline plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition halts the elongation of polypeptide chains, leading to bacteriostatic effects . This compound interacts with various enzymes and proteins involved in bacterial protein synthesis, including ribosomal RNA and ribosomal proteins .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting bacterial protein synthesis. This inhibition affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By preventing the synthesis of essential proteins, this compound disrupts bacterial cell function and growth . Additionally, this compound’s lipophilic nature allows it to easily cross cell membranes and passively diffuse through bacterial porin channels .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 30S ribosomal subunit, which prevents amino-acyl tRNA from binding to the A site of the ribosome. This action inhibits the elongation of polypeptide chains, leading to bacteriostatic effects . This compound’s binding interactions with ribosomal RNA and ribosomal proteins are crucial for its inhibitory action on bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH ranges . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound maintaining its bacteriostatic action over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At high doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . The oral LD50 of this compound in rats is 3200 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. It is absorbed by an active transport process across the intestinal wall, similar to the absorption of carbohydrates . This compound is primarily excreted through the kidneys, with minimal metabolism occurring in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Its lipophilic nature allows it to easily cross cell membranes and accumulate in tissues . The concentration of this compound in the bile can be 10 to 25 times higher than in plasma .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its bacteriostatic effects by inhibiting bacterial protein synthesis . Its ability to cross cell membranes and localize within the cytoplasm is facilitated by its lipophilic nature .
Vorbereitungsmethoden
Lymecyclin ist ein halbsynthetisches Produkt, das aus einem Fermentationsprodukt gewonnen wird. Die Synthese beinhaltet die Reaktion von Formaldehyd, Lysin und Tetracyclin . Die Verbindung zeichnet sich durch ihre gelbe, hygroskopische Pulverform aus, die sehr gut in Wasser und leicht in Ethanol löslich ist . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung des Fermentationsprozesses und anschließender chemischer Modifikationen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Lymecyclin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lymecyclin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Lymecyclinmolekül verändern.
Substitution: Lymecyclin kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Lymecyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Tetracyclin-Antibiotika.
Biologie: Eingesetzt in der Forschung zu bakterieller Resistenz und den Mechanismen der Antibiotikawirkung.
Medizin: Extensiv in klinischen Studien zur Behandlung von Akne und anderen bakteriellen Infektionen eingesetzt
Industrie: Genutzt bei der Entwicklung neuer Antibiotikaformulierungen und -abgabesysteme.
5. Wirkmechanismus
Lymecyclin entfaltet seine Wirkung, indem es an die 30S-Ribosomenuntereinheit von Bakterien bindet und verhindert, dass Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet . Diese Hemmung verhindert die Elongation von Polypeptidketten, was zu bakteriostatischen Wirkungen führt, die verschiedene Infektionen behandeln . Die Bindung ist reversibel, sodass die Proteinbiosynthese nach Absetzen des Antibiotikums wieder aufgenommen werden kann .
Vergleich Mit ähnlichen Verbindungen
Lymecyclin wird oft mit anderen Tetracyclin-Antibiotika wie Minocyclin und Tetracyclin verglichen . Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Lymecyclin aufgrund seiner höheren Löslichkeit und Absorptionseffizienz einzigartig . Dies ermöglicht niedrigere Dosierungen und möglicherweise weniger Nebenwirkungen. Minocyclin und Tetracyclin hingegen erfordern möglicherweise höhere Dosierungen, um die gleiche therapeutische Wirkung zu erzielen .
Ähnliche Verbindungen
- Minocyclin
- Tetracyclin
- Doxycyclin
- Oxytetracyclin
Die einzigartigen Eigenschaften von Lymecyclin machen es zu einem wertvollen Antibiotikum sowohl in der klinischen als auch in der Forschung, das Vorteile gegenüber anderen Tetracyclinen in Bezug auf Löslichkeit und Absorption bietet.
Eigenschaften
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCVADFMACKLU-UEPZRUIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
928.1±65.0 | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
992-21-2 | |
| Record name | Lymecycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lymecycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYMECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of lymecycline?
A1: this compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This disrupts the formation of polypeptide chains, ultimately leading to bacterial growth inhibition. []
Q2: this compound has shown efficacy against Mycoplasma pulmonis-induced arthritis in mice. How does it achieve this?
A2: Research suggests that this compound effectively reduces the severity of histopathological inflammatory reactions in joints by eradicating viable M. pulmonis. [] This suggests that the persistent arthritis observed in this model is linked to the presence of viable M. pulmonis, which this compound effectively targets.
Q3: How does this compound's absorption compare to other tetracyclines?
A3: this compound exhibits superior absorption compared to tetracycline hydrochloride, achieving higher serum concentrations. [, ] This difference in absorption can be attributed to this compound's higher solubility in body fluids. []
Q4: Does food intake affect this compound absorption?
A4: While some studies suggest that milk might impair tetracycline absorption, research indicates that moderate milk consumption does not clinically affect this compound absorption. []
Q5: this compound has shown promising results in treating genital chlamydial infections. How does its efficacy compare to azithromycin?
A5: Clinical studies demonstrate that this compound and azithromycin exhibit comparable efficacy in eradicating Chlamydia trachomatis in women. [] Both treatments effectively eliminate the infection, with no significant differences observed in microbiological and clinical outcomes.
Q6: How is this compound metabolized and excreted?
A6: Information regarding the specific metabolic pathways and excretion routes of this compound is limited in the provided research. Further studies are needed to provide a detailed understanding of its metabolic fate.
Q7: What are the potential side effects of this compound?
A7: Information regarding specific side effects is outside the scope of this scientific Q&A. It is essential to consult a healthcare professional for comprehensive information on potential adverse effects associated with this compound use.
Q8: Is this compound safe for use during pregnancy?
A8: Information on the safety of this compound during pregnancy is not extensively discussed in the provided research and should always be assessed by a healthcare professional.
Q9: Are there any known drug interactions with this compound?
A9: Specific drug interactions are not extensively discussed in the provided research. It's crucial to consult a healthcare professional for a comprehensive assessment of potential drug interactions based on an individual's medical history and current medications.
Q10: What are the mechanisms of resistance to this compound?
A10: Bacterial resistance to tetracyclines, including this compound, can develop through mechanisms such as ribosomal protection proteins, efflux pumps, and enzymatic inactivation. [] The emergence of resistance highlights the need for judicious antibiotic use and ongoing surveillance.
Q11: Are there different formulations of this compound available?
A11: this compound is commercially available in oral capsule formulations. [] Specific formulations and their availability may vary depending on the geographical location.
Q12: What analytical methods are used to determine this compound concentrations?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound concentrations in biological samples. [] Various HPLC methods have been developed and validated to accurately measure this compound levels in different matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



